

Structure Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-methoxybenzofuran-2-carboxylate*

Cat. No.: *B178174*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **Methyl 5-methoxybenzofuran-2-carboxylate**. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data based on the closely related and well-characterized analogue, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Detailed experimental protocols for the synthesis and characterization of the target molecule are proposed, offering a foundational methodology for its preparation and analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of benzofuran derivatives and related heterocyclic compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities. Their diverse biological profiles have made them attractive scaffolds in drug discovery and development. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and reproducibility of scientific research. This guide focuses on the structural

elucidation of **Methyl 5-methoxybenzofuran-2-carboxylate**, providing a detailed analysis of its expected spectroscopic properties and a proposed synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Methyl 5-methoxybenzofuran-2-carboxylate**. These predictions are based on the analysis of structurally similar compounds, most notably Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[1][2]

Table 1: Predicted ^1H -NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J, Hz)
~7.5-7.6	d	1H	H4	$J \approx 2.5$ Hz
~7.4	d	1H	H7	$J \approx 9.0$ Hz
~7.0	dd	1H	H6	$J \approx 9.0, 2.5$ Hz
~7.2	s	1H	H3	
~3.9	s	3H	-COOCH ₃	
~3.8	s	3H	-OCH ₃	

Table 2: Predicted ^{13}C -NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~160	C=O
~156	C5
~150	C7a
~145	C2
~125	C3a
~115	C7
~112	C4
~105	C6
~102	C3
~56	-OCH ₃
~52	-COOCH ₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and methyl)
~1720	Strong	C=O stretch (ester)
~1620, 1590, 1480	Medium-Strong	C=C stretch (aromatic)
~1270, 1030	Strong	C-O stretch (ether and ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Fragment
206	$[M]^+$ (Molecular Ion)
175	$[M - OCH_3]^+$
147	$[M - COOCH_3]^+$
119	$[M - COOCH_3 - CO]^+$

Proposed Synthesis and Experimental Protocols

The synthesis of **Methyl 5-methoxybenzofuran-2-carboxylate** can be approached through the esterification of 5-methoxybenzofuran-2-carboxylic acid. The following is a proposed experimental protocol.

Synthesis of Methyl 5-methoxybenzofuran-2-carboxylate

Materials:

- 5-methoxybenzofuran-2-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- To a solution of 5-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra should be recorded on a 300 MHz or higher spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy:

- The IR spectrum should be recorded on an FTIR spectrometer, and the sample can be analyzed as a thin film on a NaCl plate or using an ATR accessory.

Mass Spectrometry (MS):

- The mass spectrum should be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Chemical Structure

Figure 1. Chemical Structure

Proposed Synthetic Pathway

Figure 2. Proposed Synthesis of Methyl 5-methoxybenzofuran-2-carboxylate

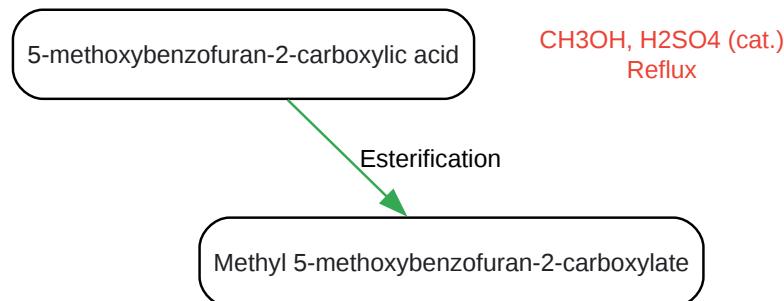
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Figure 2. Synthetic Pathway

Experimental Workflow

Figure 3. Experimental Workflow for Synthesis and Characterization

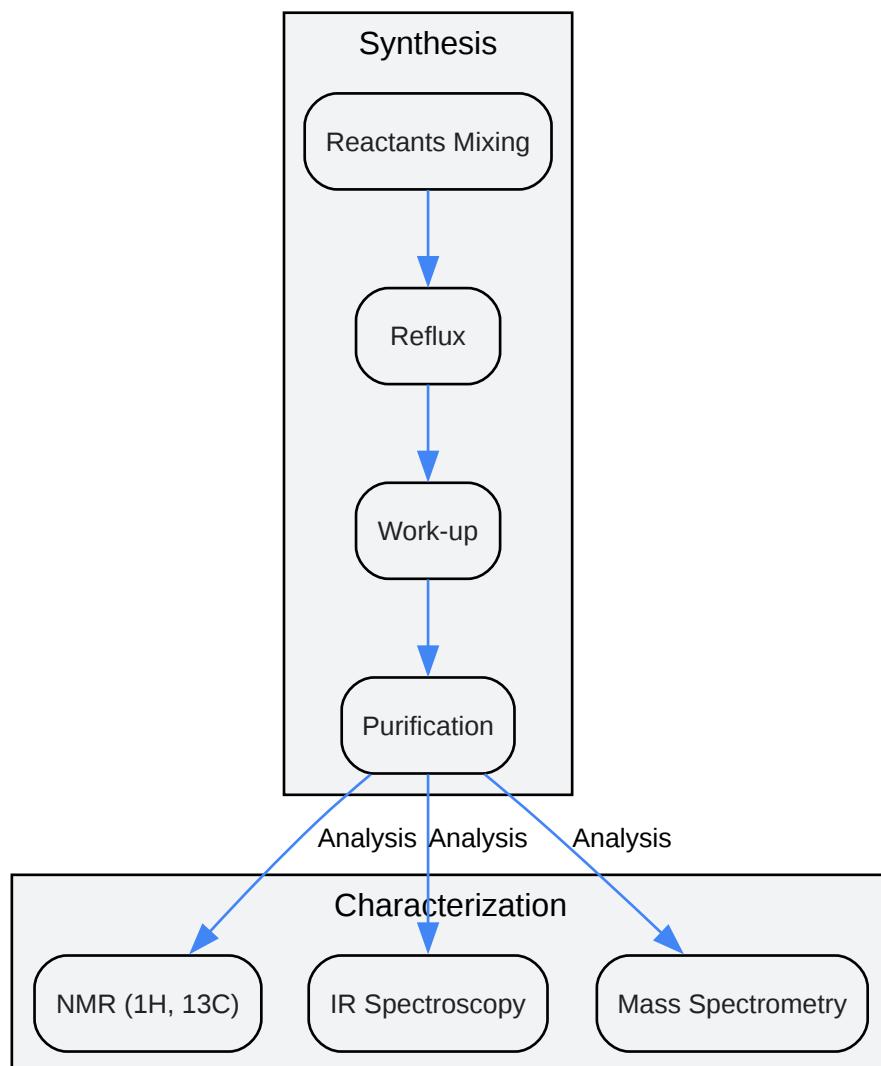
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Figure 3. Experimental Workflow

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